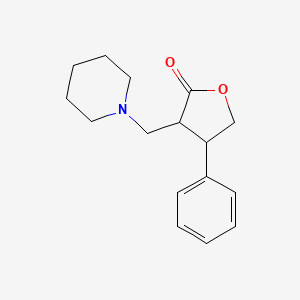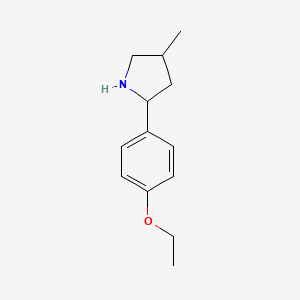copper](/img/structure/B12886671.png)
[Ethanedioato(2-)-O,O'](8-quinolinamine-N1,N8)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanedioato(2-)-O,O’copper is a coordination compound that features a copper ion coordinated with ethanedioate (oxalate) and 8-quinolinamine ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanedioato(2-)-O,O’copper typically involves the reaction of copper salts with ethanedioate and 8-quinolinamine under controlled conditions. One common method involves dissolving copper(II) sulfate in water, followed by the addition of ethanedioic acid and 8-quinolinamine. The reaction mixture is then stirred and heated to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pH, and concentration of reactants, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanedioato(2-)-O,O’copper undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the copper ion.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state copper complexes, while reduction can yield lower oxidation state species .
Applications De Recherche Scientifique
Ethanedioato(2-)-O,O’copper has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of Ethanedioato(2-)-O,O’copper involves interactions with biological molecules, leading to various biochemical effects. The copper ion can generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. Additionally, the compound can interact with specific molecular targets, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanedioato(2-)-O,O’nickel
- Ethanedioato(2-)-O,O’zinc
- Ethanedioato(2-)-O,O’cobalt
Uniqueness
Ethanedioato(2-)-O,O’copper is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to similar compounds with different metal centers, the copper complex exhibits distinct redox behavior, catalytic activity, and biological effects .
Propriétés
Formule moléculaire |
C11H7CuN2O4- |
|---|---|
Poids moléculaire |
294.73 g/mol |
Nom IUPAC |
copper;oxalate;quinolin-8-ylazanide |
InChI |
InChI=1S/C9H7N2.C2H2O4.Cu/c10-8-5-1-3-7-4-2-6-11-9(7)8;3-1(4)2(5)6;/h1-6,10H;(H,3,4)(H,5,6);/q-1;;+2/p-2 |
Clé InChI |
MKSNQUVTFGJMIS-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C(=C1)[NH-])N=CC=C2.C(=O)(C(=O)[O-])[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



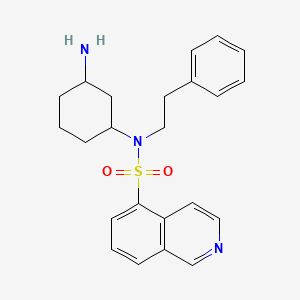


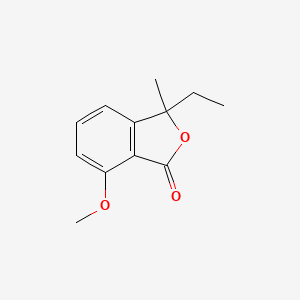
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
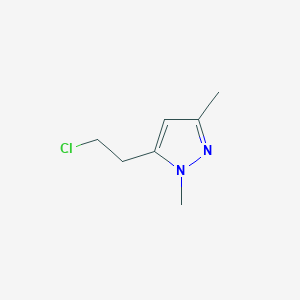
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
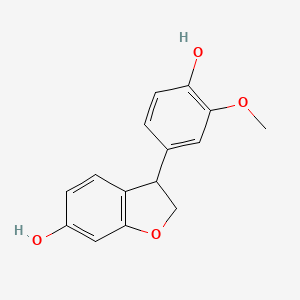
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
